molecular formula C14H21N B13276758 N-(3-phenylpropyl)cyclopentanamine

N-(3-phenylpropyl)cyclopentanamine

Cat. No.: B13276758
M. Wt: 203.32 g/mol
InChI Key: UJFHJCZTBGVEKK-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)cyclopentanamine: is an organic compound with the molecular formula C14H21N It is a secondary amine, characterized by the presence of a cyclopentane ring attached to a phenylpropyl group through a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)cyclopentanamine typically involves the reaction of cyclopentanone with 3-phenylpropylamine. The process can be carried out under acidic or basic conditions to facilitate the formation of the amine. For instance, one common method involves the reductive amination of cyclopentanone using 3-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-phenylpropyl)cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry: N-(3-phenylpropyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme-substrate interactions.

Medicine: this compound is investigated for its potential therapeutic applications. Its structural similarity to certain bioactive molecules makes it a candidate for drug development, particularly in the field of neuropharmacology.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)cyclopentanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

    3-Phenylpropylamine: Shares the phenylpropyl group but lacks the cyclopentane ring.

    Cyclopentylamine: Contains the cyclopentane ring but lacks the phenylpropyl group.

    N-(4-Methoxybenzyl)-3-phenylpropylamine: Similar structure with an additional methoxy group on the benzyl ring.

Uniqueness: N-(3-phenylpropyl)cyclopentanamine is unique due to the combination of the cyclopentane ring and the phenylpropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(3-phenylpropyl)cyclopentanamine

InChI

InChI=1S/C14H21N/c1-2-7-13(8-3-1)9-6-12-15-14-10-4-5-11-14/h1-3,7-8,14-15H,4-6,9-12H2

InChI Key

UJFHJCZTBGVEKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCCC2=CC=CC=C2

Origin of Product

United States

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